molecular formula C23H21ClN2O4 B11107080 N-(5-chloro-2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide

N-(5-chloro-2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide

Cat. No.: B11107080
M. Wt: 424.9 g/mol
InChI Key: JEFMHLASOVAGOL-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro, methoxy, and phenoxy group attached to a benzamide core. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-chloro-2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H21ClN2O4

Molecular Weight

424.9 g/mol

IUPAC Name

N-[5-chloro-2-methoxy-4-[[2-(2-methylphenoxy)acetyl]amino]phenyl]benzamide

InChI

InChI=1S/C23H21ClN2O4/c1-15-8-6-7-11-20(15)30-14-22(27)25-18-13-21(29-2)19(12-17(18)24)26-23(28)16-9-4-3-5-10-16/h3-13H,14H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

JEFMHLASOVAGOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2Cl)NC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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